molecular formula C21H16N2O4S B2642011 N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide CAS No. 690640-63-2

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Cat. No.: B2642011
CAS No.: 690640-63-2
M. Wt: 392.43
InChI Key: PELYZJGAJKTFPM-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide (CAS No: 690640-63-2) is a heterocyclic organic compound featuring a fused pyrrolidone-thiophene core substituted with a furan-2-carboxamide group. Its molecular weight is 392.4 g/mol, with a topological polar surface area (TPSA) of 108 Ų, indicating moderate solubility in polar solvents . The compound’s structure includes hydrogen bond donors (1) and acceptors (5), along with four rotatable bonds, suggesting flexibility in binding interactions .

Properties

IUPAC Name

N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12-13(2)28-20(22-19(25)16-9-6-10-27-16)18(12)15-11-17(24)23(21(15)26)14-7-4-3-5-8-14/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELYZJGAJKTFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC(=O)N(C2=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Coupling Reactions: The pyrrole and thiophene rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired intermediate.

    Formation of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with a furan-2-carboxamide derivative under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated synthesis techniques.

Chemical Reactions Analysis

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form new ring structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic carboxamides, particularly those combining pyrrole, thiophene, and furan moieties. Below is a comparative analysis with a representative analog from recent patent literature:

Compound A : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2)

Property Target Compound Compound A
Core Structure Pyrrolidone-thiophene-furan Pyrrolo-pyridazine-furan
Substituents Phenyl, dimethyl (thiophene) 2,3-Difluorophenyl, ethyl, trifluoromethyl
Molecular Weight (g/mol) 392.4 ~550 (estimated)
Hydrogen Bond Acceptors 5 7+ (includes hydroxyl, trifluoromethyl)
Rotatable Bonds 4 ≥6
Biological Target Not explicitly disclosed Implied kinase or enzyme modulation

Key Differences :

Electron-Withdrawing Groups : The trifluoromethyl and difluorophenyl groups in Compound A enhance metabolic stability and lipophilicity (XLogP3: ~4.5 estimated) versus the target compound’s XLogP3 of 3.7 .

Synthetic Accessibility : The target compound’s simpler structure (fewer stereocenters and fluorinated groups) may offer advantages in scalable synthesis .

Research Findings and Functional Implications

  • Solubility and Bioavailability : The target compound’s TPSA (108 Ų) suggests moderate aqueous solubility, but its methyl and phenyl substituents may limit permeability compared to fluorinated analogs like Compound A, which leverage trifluoromethyl groups to balance hydrophobicity .
  • Such studies could clarify its therapeutic index relative to Compound A.

Biological Activity

N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Compound A has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula : C₁₅H₁₀N₂O₃S
  • Molecular Weight : 286.31 g/mol
  • Functional Groups : Dioxo-pyrrole moiety, thiophene ring, and carboxamide group.

The presence of the dioxo-pyrrole structure is particularly significant as it is known to enhance reactivity and biological interactions.

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrrole derivatives has been well documented. Research highlights that compounds with similar structures can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . Compound A may exhibit similar properties due to its dioxo-pyrrole component.

3. Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of pyrrole derivatives on cancer cell lines have been explored extensively. For instance, certain derivatives have shown significant inhibition of cell proliferation in various cancer models . While specific data on Compound A is sparse, its structural analogs suggest potential as an antiproliferative agent.

The biological activity of Compound A can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with dioxo groups often induce oxidative stress in target cells, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors in metabolic pathways associated with inflammation and cancer progression.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of related pyrrole compounds demonstrated their effectiveness against multi-drug resistant strains. The compounds were tested using the broth microdilution method, revealing a minimum inhibitory concentration (MIC) that supports their potential use in treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Effects

In another study focused on the anti-inflammatory effects of pyrrole derivatives, researchers evaluated the inhibition of cytokine production in PBMC cultures. The results indicated that certain derivatives significantly reduced IL-6 and TNF-α levels compared to untreated controls . This suggests that Compound A may similarly modulate inflammatory responses.

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